molecular formula C11H11BrN2O B1522712 1-(2-(4-Bromophenoxy)ethyl)pyrazole CAS No. 1150271-30-9

1-(2-(4-Bromophenoxy)ethyl)pyrazole

Cat. No.: B1522712
CAS No.: 1150271-30-9
M. Wt: 267.12 g/mol
InChI Key: BRGYKVOROQGFLJ-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)pyrazole is a chemical reagent featuring a pyrazole core linked to a 4-bromophenoxy moiety via an ethylene spacer. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications . The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, renowned for its wide range of biological activities . Pyrazole-based compounds are frequently investigated as key scaffolds in the development of novel anti-inflammatory agents . For instance, certain pyrazole carboxylate derivatives have been designed as potent and selective COX-2 inhibitors, demonstrating significant in vitro and in vivo anti-inflammatory activity with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of the 4-bromophenoxy group in this compound is of particular interest, as para-bromophenyl substitutions on pyrazole rings have been associated with enhanced biological activity in pharmacological studies, including potent inhibitory effects on metabolic enzymes relevant to neurodegenerative disorders . This compound serves as a versatile building block for synthetic and application studies in organic and medicinal chemistry . Researchers can utilize this intermediate for further structural elaboration and exploration of structure-activity relationships (SAR) in various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGYKVOROQGFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675028
Record name 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-30-9
Record name 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 1 2 4 Bromophenoxy Ethyl Pyrazole Derivatives

Impact of Substituents on Biological Activity

The biological profile of 1-(2-(4-bromophenoxy)ethyl)pyrazole and its analogs is significantly dictated by the nature and position of various substituents. researchgate.net These modifications can influence the compound's size, shape, electronics, and lipophilicity, all of which play a role in how it interacts with biological targets. researchgate.net

The presence of a bromine atom on the phenoxy group is a key structural feature. Halogens like bromine can influence a molecule's lipophilicity and metabolic stability. researchgate.net The position of the bromine atom on the phenyl ring is critical. For instance, in a series of pyrazole-based inhibitors, the placement of substituents on the aryl moieties was found to significantly impact their inhibitory activity. nih.gov

Table 1: Impact of Phenoxy Ring Substituents on Biological Activity (Illustrative)

Substituent at para-positionRelative LipophilicityElectronic EffectPotential Impact on Activity
-HLowerNeutralBaseline activity
-BrHigherElectron-withdrawingIncreased potency/altered selectivity
-ClHigherElectron-withdrawingSimilar to bromo, with slight differences in size
-OCH3LowerElectron-donatingMay decrease certain activities
-CF3Much HigherStrongly electron-withdrawingPotentially significant increase in potency

This table is for illustrative purposes and actual effects can vary depending on the specific biological target.

The ethylene (B1197577) linker connecting the pyrazole (B372694) ring and the phenoxy moiety provides flexibility to the molecule, allowing it to adopt various conformations to fit into a binding pocket. The length and rigidity of this linker are critical determinants of pharmacological activity.

Studies on similar structures, such as 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, have shown that the ethyl linker is crucial for potent inhibitory activity. nih.gov Altering the linker, for example, by increasing or decreasing its length or by introducing rigidity through cyclization, can drastically change the compound's biological profile. This is because the linker dictates the spatial orientation of the pyrazole and phenoxy rings relative to each other, which is often a key factor for effective binding to a biological target.

The pyrazole ring itself is a vital pharmacophore in many biologically active compounds. nih.govnih.govnih.gov Its aromatic nature and the presence of two adjacent nitrogen atoms allow for various interactions, including hydrogen bonding and π-π stacking. nih.gov

Substitutions on the pyrazole ring can significantly impact activity. The introduction of different groups at various positions can alter the electronic properties and steric profile of the heterocycle. researchgate.netmdpi.com For instance, N-alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two isomers, each with potentially different biological activities. nih.gov The nature of the substituent on the nitrogen atom can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often a critical interaction in drug-receptor binding. researchgate.net The synthesis of various substituted pyrazoles is a well-explored area, providing a toolkit for medicinal chemists to fine-tune the properties of the pyrazole core. nih.govmdpi.com

Table 2: Common Substitutions on the Pyrazole Ring and Their Potential Effects

Position of SubstitutionType of SubstituentPotential Effect on Biological Activity
N1Alkyl, ArylModulates lipophilicity and steric bulk
C3Phenyl, AlkylInfluences π-π stacking and hydrophobic interactions
C4Halogen, NitroAlters electronic properties and potential for hydrogen bonding
C5Carboxyl, AminoIntroduces polar interactions and potential for salt bridge formation

Pharmacophore Elucidation for Target-Specific Activities

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, elucidating the pharmacophore for a particular target involves identifying the key features that are consistently present in active compounds.

Typically, a pharmacophore for this class of compounds might include:

A hydrogen bond acceptor (the pyridine-like nitrogen of the pyrazole).

A hydrogen bond donor (if the other pyrazole nitrogen is unsubstituted).

A hydrophobic/aromatic region (the bromophenoxy group).

Another aromatic/hydrophobic region (the pyrazole ring itself).

A specific spatial relationship between these features, maintained by the ethylene linker.

Computational modeling techniques can be used to generate and validate pharmacophore hypotheses based on a set of active and inactive molecules. These models then serve as a guide for designing new derivatives with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com For pyrazole derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency. neuroquantology.comresearchgate.net

In a typical QSAR study, a set of pyrazole derivatives with known biological activities is used. researchgate.netresearchgate.net For each molecule, a variety of molecular descriptors are calculated, which quantify different aspects of their structure, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) which can be influenced by the bromine atom and other substituents. researchgate.net

Steric descriptors: (e.g., molecular volume, surface area) which are affected by the size of substituents on the phenoxy and pyrazole rings.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.gov A statistically significant QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates and streamlining the drug discovery process. nih.govneuroquantology.com

Biological and Pharmacological Investigations of 1 2 4 Bromophenoxy Ethyl Pyrazole and Analogues

Antimicrobial Activity

Pyrazole (B372694) derivatives are recognized for their broad-spectrum antimicrobial activities. The structural versatility of the pyrazole ring allows for modifications that can enhance their efficacy against various microbial pathogens, including bacteria and fungi.

Analogues of 1-(2-(4-Bromophenoxy)ethyl)pyrazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues have been synthesized and evaluated for their antibacterial potential. One particular derivative, compound 3k , exhibited potent activity against various bacterial strains.

Research on other pyrazole analogues has also revealed significant antibacterial properties. For example, some pyrazole-thiazole hybrids have shown effectiveness against Staphylococcus aureus and Klebsiella planticola. nih.gov Similarly, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against both Gram-positive and Gram-negative strains, with minimum bactericidal concentration (MBC) values often below 1 μg/ml. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole analogues, highlighting their minimum inhibitory concentrations (MIC) against various bacterial strains.

Compound/AnalogueGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Pyrazole-triazole hybrids S. aureus10-15E. coli10-15
Thiazolidinone-clubbed pyrazoles --E. coli16
Pyrazole-thiazole derivatives S. aureus (MRSA)<0.2 (MBC)--
Imidazo-pyridine substituted pyrazoles S. aureus<1 (MBC)E. coli, K. pneumoniae, P. aeruginosa<1 (MBC)

This table presents data for analogues of this compound.

The antifungal potential of pyrazole derivatives has been an area of active investigation. Various analogues have shown promising results against a range of fungal pathogens. For example, pyrazole-4-carboxamide derivatives containing an ether group have been designed and shown to exhibit excellent in vitro antifungal activity against several fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.govnih.gov

Specifically, compounds 7d and 12b from one study demonstrated outstanding activity against R. solani, with EC50 values of 0.046 μg/mL, which is significantly more potent than the commercial fungicides boscalid (B143098) and fluxapyroxad. nih.govnih.gov Another study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives found that compound 7ai had strong antifungal activity against R. solani with an EC50 value of 0.37 μg/mL.

The table below showcases the antifungal efficacy of selected pyrazole analogues.

Compound/AnalogueFungal StrainEC50/MIC (µg/mL)
Pyrazole-4-carboxamide 7d Rhizoctonia solani0.046 (EC50)
Pyrazole-4-carboxamide 12b Rhizoctonia solani0.046 (EC50)
Isoxazolol pyrazole carboxylate 7ai Rhizoctonia solani0.37 (EC50)
Hydrazone 21a Candida albicans2.9-7.8 (MIC)

This table presents data for analogues of this compound.

The antimicrobial effects of pyrazole derivatives are attributed to various mechanisms of action. One of the key targets is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, pyrazole compounds can disrupt bacterial cell division and lead to cell death. A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were specifically designed as DNA gyrase inhibitors, with some compounds showing potent inhibition against S. aureus and B. subtilis DNA gyrase. turkjps.org Molecular docking studies have further supported that these pyrazole derivatives can effectively bind to the active site of DNA gyrase. turkjps.org

Another identified mechanism for some pyrazole derivatives is the inhibition of topoisomerase II and topoisomerase IV . nih.gov Additionally, some pyrazole-based compounds have been investigated as inhibitors of Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) , an important enzyme in the fatty acid synthesis pathway of bacteria like Mycobacterium tuberculosis.

The emergence of multi-drug resistant (MDR) bacterial strains poses a significant global health threat. Research into pyrazole derivatives has shown promise in combating these challenging pathogens. For example, certain pyrazole-thiazole derivatives have demonstrated potent growth inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov

Furthermore, some pyrazole derivatives have shown efficacy against other MDR strains. One study highlighted that imidazo-pyridine substituted pyrazoles were potent against MDR strains of E. coli and K. pneumoniae. nih.gov The ability of these compounds to target fundamental bacterial processes like DNA replication makes them promising candidates for the development of new antibiotics effective against resistant bacteria.

Anticancer and Antitumor Potential

In addition to their antimicrobial properties, pyrazole derivatives have been extensively studied for their anticancer and antitumor activities. The structural modifications on the pyrazole ring have led to the discovery of compounds with significant cytotoxicity against various human cancer cell lines.

Analogues of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), colon carcinoma (HCT116), and lung carcinoma (A549).

One study on pyrazole and pyrimidine (B1678525) derivatives reported that compound 4 was the most active against A549, HCT116, HepG2, and MCF-7 cancer cell lines with IC50 values of 5.50, 9.77, 7.12, and 7.85 μM, respectively. nih.gov The study also found that nanogel formulations of these compounds enhanced their cytotoxic activity. nih.gov Another study on novel indole (B1671886) derivatives linked to a pyrazole moiety showed that derivatives 33 and 34 displayed potent cancer inhibition with IC50 values less than 23.7 µM against HCT116, MCF7, HepG2, and A549 cell lines.

The following interactive table summarizes the cytotoxic activity of selected pyrazole analogues against different cancer cell lines.

Compound/AnalogueHepG2 IC50 (µM)MCF7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)
Compound 4 (Pyrazole derivative) 7.127.859.775.50
Compound 2 (Pyrazole derivative) 8.808.3010.606.30
Compound 3 (Pyrazole derivative) 8.958.6511.006.10
Indole-pyrazole derivative 33 <23.7<23.7<23.7<23.7
Indole-pyrazole derivative 34 <23.7<23.7<23.7<23.7

This table presents data for analogues of this compound.

Inhibition of Key Oncogenic Targets (e.g., EGFR, VEGFR-2, CDK, BTK, BRAF V600E, PI3 kinase, RET kinase, COX, hCA)

Pyrazole derivatives have been extensively explored as potent inhibitors of various protein kinases and enzymes that are crucial for cancer cell proliferation and survival. nih.govscispace.com The structural versatility of the pyrazole ring allows for modifications that can achieve high potency and selectivity against these oncogenic targets. scispace.com

One of the primary mechanisms of action is the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). frontiersin.orgnih.gov These receptors are critical for tumor growth, metastasis, and angiogenesis. frontiersin.orgnih.gov Studies have focused on developing fused pyrazole derivatives as dual inhibitors of both EGFR and VEGFR-2, a strategy intended to produce a synergistic anticancer effect. frontiersin.orgnih.gov For instance, a series of novel dihydropyrano[2,3-c]pyrazole derivatives, including a compound bearing a 4-(2-bromophenyl) group, were synthesized and evaluated for their inhibitory activity. frontiersin.orgresearchgate.net In this study, while some compounds showed potent EGFR inhibition (IC50 = 0.06 μM) and others potent VEGFR-2 inhibition (IC50 = 0.22 μM), certain derivatives displayed powerful dual inhibition. frontiersin.orgnih.govresearchgate.net Another study identified a pyrazole-based derivative, compound 3i , as a highly potent VEGFR-2 inhibitor with an IC50 value of 8.93 nM, which was nearly three times more active than the reference drug Sorafenib. nih.gov

Beyond EGFR and VEGFR-2, pyrazole derivatives have demonstrated inhibitory activity against other key kinases such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK). nih.govscispace.com These targets are involved in cell cycle regulation and B-cell signaling, respectively. nih.govscispace.com The pyrazole core is also a feature in inhibitors of BRAF V600E, a mutated protein kinase found in various cancers. nih.gov

Furthermore, pyrazoles are known inhibitors of the Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is often overexpressed in tumors and inflammatory conditions. researchgate.net A series of 1,5-diaryl pyrazole derivatives were designed as COX-2 inhibitors, with compounds T3 and T5 showing significant inhibitory activity and selectivity. researchgate.net Additionally, the pyrazole scaffold has been used to target human Carbonic Anhydrase (hCA) IX, an enzyme associated with tumor metabolism. nih.gov

Inhibition of Oncogenic Targets by Pyrazole Analogues

Compound/Analogue ClassTargetKey Findings (IC50)Cell Line/AssaySource
Fused Pyrazole Derivative (3 )EGFR0.06 μMEnzymatic Assay frontiersin.orgnih.gov
Fused Pyrazole Derivative (9 )VEGFR-20.22 μMEnzymatic Assay frontiersin.orgnih.gov
Pyrazole-based Derivative (3i )VEGFR-28.93 nMEnzymatic Assay nih.gov
1,5-Diaryl Pyrazole (T3 )COX-20.781 µMEnzymatic Assay researchgate.net
1,5-Diaryl Pyrazole (T5 )COX-20.781 µMEnzymatic Assay researchgate.net
Pyrazole/1,2,4-triazole Hybrid (14g )EGFRWT0.121 μMMCF-7 nih.gov
Pyrazole/1,2,4-triazole Hybrid (14b )EGFRT790M0.076 μMHT-29 nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key characteristic of effective anticancer agents is their ability to trigger programmed cell death, or apoptosis, in malignant cells. Numerous studies have confirmed that pyrazole derivatives are potent inducers of apoptosis and can disrupt the normal cell cycle progression in cancer cells. nih.govfrontiersin.org

One novel pyrazole derivative, PTA-1 , was shown to be a potent cytotoxic agent against various cancer cells. nih.gov Mechanistic studies revealed that PTA-1 induces apoptosis, as measured by the externalization of phosphatidylserine (B164497) and the activation of caspases 3 and 7. nih.govresearchgate.net Furthermore, PTA-1 was found to alter the cell cycle profile of MDA-MB-231 triple-negative breast cancer cells, causing an arrest in the S and G2/M phases. nih.govnih.gov

In a different study, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated against the MDA-MB-468 triple-negative breast cancer cell line. frontiersin.org The most active compound, 3f , induced a dose- and time-dependent toxicity, provoked apoptosis accompanied by an elevated level of Reactive Oxygen Species (ROS), and increased caspase 3 activity. frontiersin.org This compound also caused the cells to arrest in the S phase of the cell cycle. frontiersin.org

Similarly, a synthetic hybrid of andrographolide (B1667393) and a pyrazole derivative, compound 1f , demonstrated strong, dose-dependent anti-proliferative effects on the MDA-MB-231 breast cancer cell line. researchgate.net Treatment with this compound led to a progressive increase in apoptotic cells and caused a G1/M phase arrest in the cell cycle. researchgate.net

Apoptotic and Cell Cycle Effects of Pyrazole Analogues

Compound/AnalogueEffectKey FindingsCell LineSource
PTA-1Apoptosis & Cell Cycle ArrestInduces apoptosis; arrests cells in S and G2/M phases.MDA-MB-231 nih.govnih.gov
Compound 3f Apoptosis & Cell Cycle ArrestInduces apoptosis via ROS and caspase 3 activation; arrests cells in S phase.MDA-MB-468 frontiersin.org
Compound 1f (Andrographolide-pyrazole hybrid)Apoptosis & Cell Cycle ArrestProgressive increase in apoptotic cells; G1/M phase arrest.MDA-MB-231 researchgate.net
Compound 3i (Pyrazole-based VEGFR-2 inhibitor)Apoptosis & Cell Cycle ArrestStimulated total apoptosis 55.2-fold; arrested cell cycle at S-phase.PC-3 (Prostate) nih.gov

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govmdpi.com The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Pyrazole derivatives have emerged as potent anti-angiogenic agents, largely through their inhibition of kinases that drive this process, such as VEGFR-2. frontiersin.orgnih.govmdpi.com

The inhibition of VEGFR-2 by pyrazole analogues directly blocks the signaling pathway crucial for endothelial cell proliferation and migration, which are foundational steps in angiogenesis. frontiersin.orgnih.gov Studies on dual EGFR/VEGFR-2 inhibitors have shown that pyrazole compounds can effectively attenuate angiogenesis. frontiersin.orgnih.gov For example, a study on novel fused pyrazole derivatives included compounds with a 4-(2-bromophenyl) moiety that were designed as VEGFR-2 inhibitors to combat tumor angiogenesis. frontiersin.orgresearchgate.netfrontiersin.org

The anti-angiogenic activity of pyrazoles has been confirmed in various experimental models. nih.govscispace.com In one study, trisubstituted pyrazole derivatives were evaluated using in vitro assays and the in vivo chicken chorioallantoic membrane (CAM) assay. nih.govscispace.com The results showed that these compounds could inhibit endothelial cell proliferation and migration, key events in angiogenesis. nih.govscispace.com Another novel pyrazole derivative, KI-10F , was found to inhibit angiogenesis both in vitro and in vivo in human colon cancer models, identifying it as a promising chemotherapeutic candidate. nih.govmdpi.com The anti-proliferative activity of some pyrazole derivatives has been tested directly on human umbilical vein endothelial cells (HUVEC), demonstrating their potential to inhibit the growth of cells that form blood vessels.

Anti-Angiogenic Activity of Pyrazole Analogues

Compound/Analogue ClassMechanism/AssayKey FindingsSource
Fused Pyrazole Derivatives (incl. bromophenyl analogue)VEGFR-2 InhibitionPotent dual EGFR/VEGFR-2 inhibition, blocking a key angiogenic pathway. frontiersin.orgnih.gov
Trisubstituted PyrazolesEndothelial Cell Proliferation/Migration & CAM AssayDemonstrated potent anti-angiogenic efficacy in vitro and in vivo. nih.govscispace.com
KI-10FIn vitro and in vivo angiogenesis modelsEffectively inhibited angiogenesis in human colon cancer models. nih.govmdpi.com
Ferrocene-containing PyrazolinesHUVEC InhibitionInhibited growth of human umbilical vein endothelial cells. nih.gov

Anti-inflammatory Activities

The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and lonazolac. nih.gov This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.net

Research into analogues of this compound has revealed significant anti-inflammatory potential. A study focused on the synthesis of N-acetylpyrazoles and their O-propargylate analogs found several compounds with potent anti-inflammatory effects. In particular, compound 4b , identified as 1-(3-(4-Bromophenyl)-4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)pyrazol-1-yl)ethanone, exhibited activity comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced rat paw edema model.

The design of selective COX-2 inhibitors is a major goal in this area to minimize the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net Diarylpyrazoles substituted with a sulfonamide group are a widely explored pharmacophore for achieving COX-2 selectivity. researchgate.net A study on novel 1,5-diaryl pyrazole derivatives found that compounds T3 and T5 were potent and selective inhibitors of the COX-2 enzyme. researchgate.net In vitro assays confirmed their anti-inflammatory potential through the inhibition of protein denaturation. researchgate.net Another study synthesized a series of 1,3,4-trisubstituted pyrazole analogues and found that compounds 5a and 5b showed excellent anti-inflammatory activity, with over 84% inhibition in the carrageenan-induced paw edema test.

Anti-inflammatory Activity of Pyrazole Analogues

Compound/AnalogueAssay% Inhibition of Paw Edema (at 3h)Standard Drug (% Inhibition)Source
Compound 4b (Bromophenyl derivative)Carrageenan-induced rat paw edemaComparable to standardIndomethacin
Compound 5a Carrageenan-induced rat paw edema≥84.2%Diclofenac (86.72%)
Compound 5b Carrageenan-induced rat paw edema≥84.2%Diclofenac (86.72%)
Compound 3a Carrageenan-induced rat paw edema≥64.6%Diclofenac (86.72%)
Compound T5 (Selectivity Index: 7.16)In vitro COX-1/COX-2 InhibitionIC50 (COX-2): 0.781 µM- researchgate.net

Antioxidant Properties and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. Pyrazole derivatives have been identified as effective antioxidants capable of scavenging free radicals and modulating oxidative stress.

The antioxidant capacity of pyrazole analogues is often evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide free radical scavenging methods. In one study, a series of novel ethoxylated pyrazoline derivatives were synthesized and tested for their antioxidant potential. The results showed that compounds with electron-donating substituents, such as methoxy (B1213986) (EH2 ) and hydroxy (EH9 ) groups, exhibited potent antioxidant activity, with IC50 values in the DPPH assay of 9.02 µg/ml and 12.41 µg/ml, respectively, comparable to the standard ascorbic acid (8.81 µg/ml).

Another study investigating new thienyl-pyrazoles also confirmed their antioxidant efficacy. The structure-activity relationship suggests that the substitution pattern on the pyrazole ring significantly influences the antioxidant activity. For instance, the presence of amino and hydroxyl groups on the pyrazole nucleus is considered important for this activity. The mechanism is believed to involve the donation of a hydrogen atom and electrons to stabilize free radicals.

Antioxidant Activity of Pyrazole Analogues

Compound/AnalogueAssayIC50 Value (µg/ml)Standard (Ascorbic Acid) IC50 (µg/ml)Source
EH2 (methoxy substituent)DPPH9.028.81
EH2 (methoxy substituent)Hydrogen Peroxide9.447.65
EH9 (hydroxy substituent)DPPH12.418.81
EH9 (hydroxy substituent)Hydrogen Peroxide14.567.65
Thienyl-pyrazole (5i )DPPHIC50 at 6.8 µM-

Antiviral Activities

The pyrazole scaffold is present in various compounds investigated for their antiviral properties. researchgate.netmdpi.com Research has shown that certain pyrazole derivatives exhibit promising activity against a range of DNA and RNA viruses.

For example, one study synthesized substituted pyrazole derivatives that showed notable antiviral activity against Hepatitis A virus and Herpes simplex virus type-1 (HSV-1) in plaque infectivity assays. Another investigation into new pyrazole and thiazole (B1198619) derivatives revealed that an N-acetyl 4,5-dihydropyrazole (Compound 7 ) was active at subtoxic concentrations against the vaccinia virus, with a 50% effective concentration (EC50) of 7 µg/ml.

Furthermore, phenylpyrazole derivatives have been explored as potential anti-HIV agents. Structural optimization of a phenylpyrazole led to a derivative bearing a nitrile group at the C-4 position of the pyrazole ring, which was identified as a potent anti-HIV agent. However, not all pyrazole derivatives show broad-spectrum activity; a study on a series of pyrazolo[4,3-e] nih.govscispace.comfrontiersin.orgtriazines found no significant antiviral effects against the panel of viruses they tested.

Antidiabetic Potential

The pyrazole scaffold is a key feature in a variety of compounds investigated for their potential to manage diabetes mellitus. researchgate.net These derivatives have been explored as inhibitors of several key enzymes involved in glucose metabolism, including α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). researchgate.nettandfonline.com Inhibition of α-amylase and α-glucosidase is a crucial therapeutic strategy as these enzymes are responsible for the breakdown of dietary carbohydrates into absorbable monosaccharides; slowing this process helps to manage postprandial hyperglycemia. tandfonline.com

Research into pyrazolo[3,4-b]pyridine derivatives has identified potent α-amylase inhibitors. mdpi.com A comprehensive structure-activity relationship (SAR) study revealed that specific substitutions on the pyrazole ring system are critical for optimizing antidiabetic activity. mdpi.com For instance, a series of pyrazole ester and hydrazide analogues demonstrated significantly better inhibitory action against α-amylase compared to the standard drug, acarbose. mdpi.com Similarly, acyl pyrazole sulfonamides have been synthesized and shown to be potent α-glucosidase inhibitors, with one of the most effective compounds having an IC₅₀ value 35-fold lower than that of acarbose. nih.gov

Another significant target for type 2 diabetes is the DPP-4 enzyme. Pyrazole derivatives have been designed as DPP-4 inhibitors, which work by preventing the degradation of incretin (B1656795) hormones, thereby enhancing insulin (B600854) secretion in a glucose-dependent manner. researchgate.net The diverse mechanisms through which pyrazole-containing compounds can exert antidiabetic effects highlight the potential of analogues of this compound in the development of new treatments for diabetes. researchgate.netresearchgate.net

Table 1: Antidiabetic Activity of Various Pyrazole Analogues

Compound/Derivative ClassTarget EnzymeIC₅₀ ValueReference
Pyrazolo[3,4-b]pyridine Hydrazide (7d)α-Amylase5.12 µM mdpi.com
Pyrazolo[3,4-b]pyridine Hydrazide (7f)α-Amylase5.10 µM mdpi.com
Acyl Pyrazole Sulfonamide (5a)α-Glucosidase1.13 ± 0.06 µM nih.gov
Pyrazole-1,2,3-triazole Hybridα-Glucosidase3.35 µM researchgate.net
Acarbose (Standard)α-Amylase200.1 ± 0.15 µM mdpi.com
Acarbose (Standard)α-Glucosidase35.1 ± 0.14 µM nih.gov

Other Noteworthy Biological Activities (e.g., Antileishmanial, ACE Inhibitors, Antiparkinsonian, Anticonvulsant)

The versatility of the pyrazole core extends to a wide range of other pharmacological activities, positioning it as a privileged scaffold in medicinal chemistry. jetir.org

Antileishmanial Activity

Leishmaniasis is a parasitic disease where the need for new, effective, and less toxic treatments is urgent. Pyrazole derivatives have emerged as a promising class of antileishmanial agents. nih.gov Studies have demonstrated that the pyrazole nucleus is a key pharmacophore for activity against various Leishmania species, including L. donovani, L. major, and L. aethiopica. academicjournals.orgresearchgate.net

In vitro screening of novel pyrazole derivatives has identified compounds with potent activity against both the promastigote and amastigote stages of the parasite. nih.gov For example, a phenyl pyrazoline derivative with a propanoyl side chain was found to be significantly more active against L. donovani promastigotes than the standard drug miltefosine (B1683995). academicjournals.org Another study identified a pyrazole derivative that showed comparable activity to miltefosine and amphotericin B against L. aethiopica amastigotes. academicjournals.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential parasite enzymes, such as pteridine (B1203161) reductase (PTR1). nih.gov

Table 2: Antileishmanial Activity of Pyrazole Analogues

Compound/DerivativeLeishmania SpeciesTarget StageIC₅₀ Value (µM or µg/mL)Reference
Phenyl Pyrazoline (IIIb)L. donovaniPromastigote0.0112 µg/mL academicjournals.org
Pyrazole Derivative (III)L. aethiopicaAmastigote0.28 ± 0.03 µg/mL academicjournals.org
Pyrazole Hydrazone (3i)L. majorAmastigote1.45 ± 0.08 µM nih.gov
Pyrazole Oxadiazole (5)L. majorAmastigote2.30 ± 0.09 µM nih.gov
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazoleL. infantumPromastigote0.40 µg/mL researchgate.net
Miltefosine (Standard)L. donovaniPromastigote3.1911 µg/mL academicjournals.org
Amphotericin B (Standard)L. majorAmastigote--- nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a cornerstone in the management of hypertension and heart failure. youtube.comyoutube.com The pyrazole scaffold has been investigated for its potential to inhibit this key enzyme of the renin-angiotensin system. A study focused on the synthesis of chalcones and their subsequent conversion to pyrazole derivatives revealed promising ACE inhibitory activity. nih.gov The most potent pyrazole identified in this series demonstrated an IC₅₀ value of 0.213 mM. nih.gov Further research on pyrazole-tetrazole hybrids has shown that these compounds can produce significant antihypertensive effects in spontaneously hypertensive rats, with the mechanism involving the NO/cGMP pathway. nih.gov These findings suggest that pyrazole-based compounds could serve as a foundation for developing novel cardiovascular drugs. nih.gov

Table 3: ACE Inhibitory Activity of Pyrazole Analogues

Compound/Derivative ClassIC₅₀ Value (mM)Reference
Pyrazole Derivative from Chalcone (15)0.213 nih.gov
Chalcone Precursor (7)0.219 nih.gov

Antiparkinsonian Potential

The inhibition of monoamine oxidase B (MAO-B) is a validated therapeutic strategy for Parkinson's disease, as it reduces the breakdown of dopamine (B1211576) in the brain. doaj.orgrrpharmacology.ru The pyrazole and pyrazoline scaffolds have been explored for their ability to inhibit MAO enzymes. researchgate.net Research has shown that certain pyrazole derivatives can act as selective MAO-B inhibitors. mdpi.com While direct studies on this compound are limited, research on structurally related compounds is informative. For instance, pyrrole-based hydrazones have been identified as selective and potent MAO-B inhibitors. mdpi.com In vivo studies on various selective MAO-B inhibitors have been conducted using the MPTP-induced parkinsonism model in mice, confirming the therapeutic potential of new chemical entities in restoring locomotor activity and reducing muscle rigidity. doaj.orgrrpharmacology.ru

Table 4: MAO-B Inhibitory Activity of Related Analogues

Compound ClassTargetEffect/PotencyReference
Pyrrole-based Hydrazones (7d, 8d)MAO-BEffects similar to selegiline; High selectivity index (>204) mdpi.com
Benzenesulfonamide Derivative (S9)MAO-BRestored locomotor activity in MPTP mouse model doaj.orgrrpharmacology.ru
Pyrazoline DerivativesMAO-A & MAO-BIdentified as inhibitors researchgate.net

Anticonvulsant Activity

Epilepsy is a neurological disorder for which the search for new, more effective antiepileptic drugs (AEDs) with fewer side effects continues. nih.gov The pyrazole nucleus is present in many compounds showing significant anticonvulsant properties. jetir.org Pyrazole derivatives have been evaluated in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govkarger.com

Several studies have reported that novel substituted pyrazoles exhibit remarkable protection against seizures. nih.govresearchgate.net For example, certain pyrazolone (B3327878) derivatives showed an anticonvulsant effect against PTZ-induced clonic seizures that was comparable to phenobarbital (B1680315) and more potent than phenytoin (B1677684) at similar dose levels. nih.gov The mechanism of action for some anticonvulsant drugs involves the modulation of voltage-gated sodium or calcium channels, and it is believed that the diazine nucleus within the pyrazole structure can contribute an inhibitory effect at the receptor site. researchgate.net

Table 5: Anticonvulsant Activity of Pyrazole Analogues

Compound/Derivative ClassSeizure ModelActivity/PotencyReference
Pyrazolone Derivative (11b)PTZ-induced clonic seizuresRemarkable protective effect at 20 mg/kg nih.gov
Pyrazolone Derivative (11a)PTZ-induced clonic seizuresRemarkable protective effect at 20 mg/kg nih.gov
Substituted Pyrazole (7h)MES & scPTZPotent anticonvulsive agent, reduced oxidative stress nih.govkarger.com
4-(aryl)-1-(aryl) 3-phenyl-1-H pyrazolesElectroshock-inducedSignificantly reduced convulsions researchgate.net
Phenobarbital Sodium (Standard)PTZ-induced seizuresEffective at 30 mg/kg nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding

Prediction of Binding Modes and Affinities

For the specific compound 1-(2-(4-Bromophenoxy)ethyl)pyrazole, no molecular docking studies detailing its binding modes and affinities with specific protein targets have been publicly reported.

In studies of other pyrazole (B372694) derivatives, molecular docking has been effectively used to predict binding energies and poses within the active sites of various enzymes. For instance, docking studies on different pyrazole derivatives have revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol with protein targets like VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net Such studies help in identifying potential inhibitory candidates by ranking compounds based on their predicted binding affinities. The general approach involves preparing the protein and ligand structures, defining a binding site (or "grid box"), and then using a scoring function to evaluate the different poses of the ligand in the protein's active site. amazonaws.com

Ligand-Protein Interaction Analysis

Detailed analysis of ligand-protein interactions, such as hydrogen bonding and hydrophobic interactions, is a critical component of molecular docking. For this compound, there is no available research documenting its specific interactions with any protein.

However, for related pyrazole compounds, docking studies have successfully identified key interactions. For example, analyses have shown that pyrazole derivatives can form hydrogen bonds with crucial amino acid residues in the active pocket of proteins like VEGFR-2. nih.gov In other cases, both hydrogen bonds and hydrophobic interactions have been found to be significant for the stability of the ligand-protein complex. nih.gov These interactions are visualized using software like PyMOL or Discovery Studio Visualizer to understand the structural basis of binding. amazonaws.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides detailed information on the dynamic behavior, conformational changes, and stability of ligand-receptor complexes.

Exploration of Dynamic Behavior and Conformational Space

There are no published MD simulation studies that explore the dynamic behavior and conformational space of this compound.

MD simulations on other pyrazole derivatives have been used to investigate the stability and conformational changes of the ligand within a protein's active site. nih.govresearchgate.net Typically, a simulation is run for a specific duration (e.g., 100 ns), and the root mean square deviation (RMSD) of the protein and ligand is calculated to assess the stability of the system. nih.govresearchgate.net The root mean square fluctuation (RMSF) can also be analyzed to understand the flexibility of different parts of the protein and ligand. researchgate.net

Stability of Ligand-Receptor Complexes

The stability of a ligand-receptor complex is a key indicator of binding affinity and can be assessed using MD simulations. For this compound, there is no specific data on the stability of its complexes with any receptor.

In studies of other pyrazole-protein complexes, MD simulations have shown that the interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, remain consistent throughout the simulation, indicating a stable complex. nih.govresearchgate.net The stability is often quantified by analyzing the RMSD of the ligand and protein over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the active site. nih.govresearchgate.net

Quantum Mechanical (QM) Calculations, including Density Functional Theory (DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other properties of molecules with high accuracy.

For the compound this compound, no specific quantum mechanical or DFT calculation results have been reported in the available literature.

However, DFT calculations are commonly performed on related pyrazole derivatives to understand their structural and electronic properties. For instance, DFT has been used to calculate the optimized molecular geometry, vibrational frequencies, and chemical shifts of various bromophenyl pyrazole compounds. researchgate.netstrath.ac.uk These studies often use functionals like B3LYP with a basis set such as 6-31G** to perform the calculations. researchgate.netstrath.ac.uk The results from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic transitions. researchgate.net

Computational and Molecular Modeling Investigations of this compound

The exploration of novel chemical entities for various applications, particularly in the realm of drug discovery and materials science, is increasingly reliant on computational and molecular modeling techniques. These in silico methods provide a rapid and cost-effective means to predict the physicochemical properties, biological activities, and potential liabilities of a compound before its synthesis and experimental evaluation. This article focuses on the computational chemistry and molecular modeling studies of the pyrazole derivative, this compound.

Computational studies offer a microscopic view of a molecule's behavior, elucidating its electronic characteristics, reactivity, and interactions with biological systems. For this compound, these studies are instrumental in predicting its potential as a bioactive agent.

While specific experimental or computational studies on the electronic structure and reactivity of this compound are not extensively available in the public domain, density functional theory (DFT) calculations are a standard approach to gain such insights. A typical DFT study would involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic properties.

Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO and LUMO are crucial in determining a molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Furthermore, a molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the bromine atom and the oxygen of the ether linkage are expected to be electron-rich, while the pyrazole ring and the phenyl ring would exhibit more complex electronic distributions. These features are critical in understanding potential non-covalent interactions with biological targets.

The assessment of a compound's ADMET properties is a critical step in the drug discovery process, helping to identify potential liabilities that could lead to failure in later stages of development. In the absence of experimental data for this compound, in silico tools and web servers can provide valuable predictions. nih.govsemanticscholar.org Studies on other pyrazole derivatives have demonstrated the utility of these computational approaches. nih.govneuroquantology.comresearchgate.net

ADMET prediction platforms typically use a compound's structure to calculate a range of physicochemical and pharmacokinetic parameters. These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of known drugs and chemicals. For this compound, a predicted ADMET profile might include the following parameters:

ParameterPredicted Value/CategorySignificance
Molecular Weight267.12 g/molInfluences absorption and distribution.
LogP (o/w)~3.5Indicates lipophilicity, affecting membrane permeability and solubility.
Aqueous SolubilityPredicted to be lowAffects absorption and formulation.
Human Intestinal AbsorptionPredicted to be highIndicates potential for good oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityPredicted to be permeableSuggests potential for central nervous system activity.
CYP450 InhibitionPredictions for various isozymes (e.g., 2D6, 3A4) would be generated.Indicates potential for drug-drug interactions.
HepatotoxicityPredicted to be a potential concernFlags potential for liver toxicity.
AMES MutagenicityPredicted to be non-mutagenicIndicates a lower likelihood of being carcinogenic.

It is important to note that these are illustrative predictions and would need to be confirmed by experimental studies.

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known but its experimental structure has not been determined. nih.govnih.govyoutube.comyoutube.com This method relies on the principle that proteins with similar sequences adopt similar structures. nih.gov

For this compound to be studied via homology modeling, a specific protein target would first need to be identified. As the biological target of this compound is not specified, a hypothetical scenario would involve:

Target Identification: Identifying a protein that is potently modulated by this compound or structurally similar compounds.

Template Selection: Searching the Protein Data Bank (PDB) for experimentally determined structures of proteins that are homologous to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein.

Model Building: Building a three-dimensional model of the target protein based on the alignment with the template structure. nih.gov

Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools.

Once a reliable homology model of the target protein is generated, it can be used for molecular docking studies with this compound to predict its binding mode and affinity.

MM/PBSA is a popular computational method used to estimate the binding free energy of a ligand to a protein. nih.govnih.gov This approach combines molecular mechanics calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov The binding free energy is calculated by considering the energies of the protein-ligand complex, the free protein, and the free ligand in solution. ambermd.org

A typical MM/PBSA workflow for the this compound-protein complex would involve:

Molecular Dynamics (MD) Simulations: Running MD simulations of the protein-ligand complex to generate a set of conformational snapshots.

Energy Calculations: For each snapshot, calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area). acs.org

Binding Free Energy Calculation: Averaging the energies over the snapshots and calculating the binding free energy by subtracting the energies of the free protein and ligand from the energy of the complex.

MM/PBSA calculations can be instrumental in ranking the binding affinities of different pyrazole derivatives to a target protein, thereby guiding lead optimization efforts in drug discovery. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(2-(4-Bromophenoxy)ethyl)pyrazole by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For pyrazole-containing compounds, characteristic signals are observed for the pyrazole (B372694) ring protons. In related structures, the pyrazole protons appear at specific chemical shifts (δ), for instance, a singlet at δ 6.05 ppm. rsc.org The protons of the ethyl bridge and the bromophenoxy group also show distinct signals. For example, the methylene (B1212753) groups of an ethyl chain typically appear as multiplets in the δ 2.59-2.70 ppm range. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. In pyrazole derivatives, the carbon atoms of the pyrazole ring have characteristic chemical shifts. For instance, the carbons in a substituted pyrazole ring might appear at δ 151.8, 147.7, and 107.0 ppm. rsc.org The carbons of the 4-bromophenoxy group are also identifiable, with the carbon atom bonded to the bromine atom showing a distinct signal influenced by the halogen's electronegativity.

A representative, though not identical, pyrazole compound, 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole, shows ¹³C NMR signals at δ 158.8, 148.3, 139.4, 133.5, 126, 114, 108, 55, 22.3, 19.8, 13.7, and 12.8 ppm. rsc.org This illustrates the typical chemical shift ranges for carbons in such molecular frameworks.

Interactive Data Table: Representative NMR Data for Pyrazole Derivatives

Nucleus Functional Group Chemical Shift (δ) Range (ppm) Multiplicity
¹HPyrazole-H6.0 - 7.8s, d
¹HAr-H (Bromophenyl)6.8 - 7.6d, m
¹HO-CH₂~4.0 - 4.5t
¹HN-CH₂~4.2 - 4.7t
¹³CPyrazole-C100 - 155-
¹³CAr-C (Bromophenyl)115 - 160-
¹³CO-CH₂~65 - 70-
¹³CN-CH₂~45 - 55-

Note: The exact chemical shifts for this compound may vary. The data presented is based on analogous structures found in the literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from the pyrazole and bromophenyl rings typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed between 2850-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic C=C bonds in the phenyl ring and the C=C and C=N bonds within the pyrazole ring are expected in the 1400-1650 cm⁻¹ range.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage (C-O-C) would produce strong absorptions, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-Br stretching: A characteristic absorption for the C-Br bond is expected at lower frequencies, generally in the 500-600 cm⁻¹ range.

Pyrazole ring vibrations: Ring deformation vibrations for the pyrazole moiety are often observed at specific lower frequencies, for example, around 634 cm⁻¹. derpharmachemica.com

In a study of a related pyrazole derivative, characteristic IR peaks were observed that confirm the presence of these functional groups. derpharmachemica.com

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for this purpose, which typically yields the protonated molecular ion [M+H]⁺.

The molecular formula for this compound is C₁₁H₁₁BrN₂O, which corresponds to a molecular weight of approximately 267.12 g/mol . The presence of a bromine atom is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with almost equal intensity.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for pyrazole derivatives can involve the cleavage of the side chain or the rupture of the pyrazole ring itself. researchgate.netraco.cat For ethers, fragmentation often occurs alpha to the oxygen atom. libretexts.org The fragmentation of the ethylphenoxy group is also a likely event.

For a similar compound, ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate, the predicted m/z for the [M+H]⁺ adduct is 351.03388. uni.lu

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound by determining the precise arrangement of atoms in three-dimensional space. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions.

In another example, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, the molecules are linked by N–H···N hydrogen bonds, forming chains. researchgate.net Such intermolecular interactions are crucial for understanding the solid-state packing of the molecules. The crystal system for this compound was determined to be orthorhombic. researchgate.net

Interactive Data Table: Representative Crystallographic Data for a Related Pyrazole Derivative

Parameter Value
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
a (Å)5.9070 (3) researchgate.net
b (Å)9.2731 (7) researchgate.net
c (Å)17.5641 (14) researchgate.net
V (ų)962.09 (12) researchgate.net
Z4 researchgate.net

Note: This data is for 3-(4-bromophenyl)-5-methyl-1H-pyrazole and serves as an illustrative example.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for quantifying its concentration in various mixtures. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A typical HPLC analysis for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

While specific HPLC methods for this exact compound are not detailed in the provided search results, the general principles are widely applied for the analysis of similar aromatic and heterocyclic compounds.

UV-Visible Spectroscopy for Electronic Transitions and Binding Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by this compound, providing insights into its electronic structure and conjugation. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrazole and bromophenoxy chromophores. Pyrazole itself exhibits a strong absorption band around 203 nm. nih.gov The presence of the bromophenoxy group, a conjugated system, will likely result in absorption bands at longer wavelengths (a bathochromic or red shift).

In a study of pyrazole azo dyes, it was noted that the chromophore ethyl 3-methyl-1H-pyrazole-4-carboxylate showed a local maximum at 239 nm. nih.gov Another study on pyrazoles reported absorption bands between 200-240 nm. nih.gov These studies can also be used to investigate the binding of the compound to other molecules, as binding events can cause changes in the UV-Vis spectrum.

Applications in Catalysis and Materials Science

Pyrazole (B372694) Derivatives as Ligands in Homogeneous Catalysis

Pyrazole-based ligands have garnered significant attention in homogeneous catalysis due to their strong coordination to metal centers and the tunability of their electronic and steric properties. researchgate.netnih.gov These ligands can form stable complexes with various transition metals, which are active in a multitude of catalytic transformations. researchgate.netresearchgate.net The versatility of the pyrazole scaffold allows for the synthesis of a diverse range of ligands, from simple monodentate pyrazoles to complex polydentate systems, enabling fine-tuning of the catalyst's reactivity and selectivity. researchgate.netacs.org

A key feature that enhances the catalytic activity of certain pyrazole-containing complexes is the concept of metal-ligand cooperation. researchgate.netnih.gov This phenomenon involves the active participation of the ligand in the catalytic cycle, often through proton transfer or by acting as a reversible proton acceptor/donor. nih.govnih.gov In protic pyrazole complexes, the N-H proton of the pyrazole ring can be transferred to the substrate or a reactant, facilitating bond activation and transformation. researchgate.netnih.gov This cooperative mechanism provides an alternative, often lower-energy pathway for catalytic reactions, leading to enhanced efficiency. The interconversion between the pyrazole and pyrazolato forms, driven by protonation and deprotonation, can mediate the activation and transfer of various molecules. nih.gov

Protic pyrazoles, which are N-unsubstituted, are particularly valuable in catalysis due to their proton-responsive nature. researchgate.netnih.govmdpi.com The presence of the acidic N-H proton allows these ligands to engage in hydrogen bonding and to be deprotonated to form pyrazolato anions. nih.gov This ability to act as a proton shuttle is crucial in many catalytic reactions. researchgate.netnih.gov Pincer-type ligands incorporating protic pyrazole arms have been extensively studied, as they rigidly hold the pyrazole groups in specific orientations around the metal center, enhancing the cooperative effects. nih.govmdpi.com The acidity of the pyrazole N-H proton is increased upon coordination to a Lewis acidic metal center, further facilitating its role in catalysis. nih.gov

Pyrazole-based ligands have proven to be highly effective in transfer hydrogenation reactions, a process that involves the transfer of hydrogen from a donor molecule (like an alcohol) to an acceptor (like a ketone or imine). rsc.orgscholaris.carsc.org Ruthenium complexes bearing pyrazole-phosphine ligands have shown high efficiency in the transfer hydrogenation of a variety of substrates, including ketones, nitriles, and alkenes. nih.govcore.ac.uk More recently, there has been a significant push towards using earth-abundant 3d metals, and manganese catalysts with pyrazole-based ligands have emerged as a practical and scalable system for transfer hydrogenation. rsc.orgrsc.org These systems exhibit excellent functional group tolerance and have been successfully applied in the synthesis of pharmaceuticals. rsc.orgrsc.org

Table 1: Examples of Pyrazole-Based Catalysts in Transfer Hydrogenation

Catalyst SystemSubstrateHydrogen SourceKey Features
Ruthenium-pyrazole-phosphine complexesAcetophenone, nitriles, alkenes2-propanol, ethanol (B145695)High efficiency for a broad range of substrates. nih.govcore.ac.uk
Manganese-pyrazole complexesKetones, aldehydesIsopropanolCost-effective, scalable, and high functional group tolerance. rsc.orgrsc.org
Protic pincer-type pyrazole ruthenium complexesAcetophenoneNot specifiedDemonstrates the role of the protic pyrazole in catalysis. nih.gov

Pyrazole derivatives also serve as effective ligands in catalytic oxidation reactions. Cobalt complexes with pyrazole-based ligands have been investigated as catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov The pyrazole ligand plays a crucial role in stabilizing the cobalt center and modulating its redox properties to facilitate the oxidation process. nih.gov Similarly, the synthesis of pyrazole-based ligands has been explored for their catalytic properties in the oxidation of catechol to o-quinone. bohrium.com

The coordination chemistry of pyrazole derivatives with transition metal ions is rich and diverse, forming the foundation for their catalytic applications. researchgate.netacs.org Pyrazoles can coordinate to metal ions in various modes, including as neutral monodentate ligands or as anionic bidentate or polydentate chelates. researchgate.netacs.org This versatility allows for the construction of coordination complexes with a wide range of geometries and nuclearities, from mononuclear to polynuclear structures. researchgate.netresearchgate.net The coordination of pyrazole ligands to transition metals like cobalt, nickel, copper, ruthenium, and palladium has been extensively studied. researchgate.netacs.orgbohrium.comnih.gov The resulting complexes exhibit interesting electronic and structural properties that are directly relevant to their catalytic activity. nih.gov

Table 2: Coordination of Pyrazole Derivatives with Various Transition Metals

Transition MetalType of Pyrazole LigandResulting Complex StructurePotential Application
Cobalt (Co)3-phenylpyrazoleDinuclear and mononuclear complexesCatalytic oxidation. nih.gov
Nickel (Ni)Pyrazole-derived ligandsOrganometallic complexesCatalysis. bohrium.com
Copper (Cu)Pyrazole-containing ligandsMononuclear to polynuclear complexesCatalysis. researchgate.netbohrium.com
Ruthenium (Ru)Pincer-type protic pyrazole ligandsPincer complexesTransfer hydrogenation. nih.gov
Palladium (Pd)Pyrazole and pyrazolato ligandsOrthometalated paddlewheel dinuclear complexesCatalysis. acs.org

Integration into Polymeric Materials and Nanocomposites (e.g., Chitosan (B1678972) Derivatives with ZnO Nanoparticles)

Beyond their use as discrete molecular catalysts, pyrazole derivatives can be integrated into polymeric materials to create functional nanocomposites. A notable example is the development of pyrazole-crosslinked chitosan derivatives modified with zinc oxide (ZnO) nanoparticles. nih.govmdpi.com Chitosan, a naturally occurring biopolymer, serves as an excellent template for immobilizing nanoparticles due to the presence of hydroxyl and amino groups. nih.gov

Q & A

How can researchers optimize the synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrazole to improve yield and purity?

Basic
Methodological Answer:
Optimization involves selecting appropriate solvents (e.g., ethanol or DMSO for solubility), adjusting reaction time (e.g., reflux for 4–18 hours), and using catalysts like glacial acetic acid to enhance coupling efficiency. Purification steps, such as recrystallization with ethanol-water mixtures or column chromatography, are critical for removing byproducts. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of pyrazole intermediates to bromophenoxyethyl precursors) can mitigate side reactions. For example, extended stirring (12 hours) after cooling improves crystallization .

What characterization techniques are most effective for confirming the structure and purity of this compound?

Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromophenoxy ethyl group integration).
  • X-ray Diffraction (XRD) : Resolve crystal packing and intramolecular interactions (e.g., planar pyrazole rings with dihedral angles <10° relative to aromatic substituents) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ peaks).
  • IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~560 cm1^{-1}) .

How does the bromophenoxyethyl substituent influence the biological activity of pyrazole derivatives, particularly as CLC-1 ion channel inhibitors?

Advanced
Methodological Answer:
The bromophenoxy group enhances lipophilicity, improving membrane permeability and target binding. To study this, design in vitro assays using patch-clamp electrophysiology on CLC-1-expressing HEK293 cells, comparing inhibition potency (IC50_{50}) of derivatives with/without the substituent. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with the channel’s cytoplasmic domain. Evidence shows derivatives like 5-[(1S)-1-(4-bromophenoxy)ethyl]-2H-tetrazole exhibit >50% inhibition at 10 µM, suggesting steric and electronic effects critical for activity .

How can researchers resolve contradictions in reported synthetic yields for pyrazole derivatives under similar conditions?

Advanced
Methodological Answer:
Contradictions often arise from subtle variations in reaction parameters. Systematic studies should:

  • Compare solvent polarity (e.g., DMSO vs. ethanol) and temperature gradients.
  • Analyze catalyst loading (e.g., 5 vs. 10 drops of glacial acetic acid) .
  • Use Design of Experiments (DoE) to identify critical factors (e.g., time, temperature).
    For example, yields drop from 65% to <40% if reflux time is reduced from 18 to 12 hours due to incomplete cyclization .

What experimental approaches are recommended to elucidate the mechanism of action of this compound in neuromuscular disorders?

Advanced
Methodological Answer:

  • In vitro : Perform whole-cell patch-clamp recordings on skeletal muscle cells to assess CLC-1 current blockade.
  • Ex vivo : Measure muscle contractility in rodent diaphragm preparations pre-treated with the compound.
  • In vivo : Evaluate efficacy in murine myotonia models via electromyography (EMG) and mobility assays. Dose-response studies (1–100 mg/kg) can establish therapeutic windows .

How can researchers address discrepancies in biological activity data for structurally similar pyrazole derivatives?

Advanced
Methodological Answer:
Discrepancies often stem from substituent electronic effects or assay variability. Strategies include:

  • SAR Analysis : Compare logP, Hammett constants, and steric parameters of substituents.
  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATPase inhibition assays at fixed pH 7.4).
    For example, replacing bromine with chlorine in the phenoxy group reduces CLC-1 inhibition by 30%, highlighting halogen size’s role in target engagement .

What structural insights can be gained from XRD analysis of this compound derivatives?

Advanced
Methodological Answer:
XRD reveals:

  • Planarity : Pyrazole rings typically deviate <0.02 Å from planarity, favoring π-π stacking.
  • Intermolecular Interactions : Hydrogen bonds (e.g., N–H···S, Br···Br contacts <3.5 Å) stabilize crystal packing .
  • Dihedral Angles : Substituents (e.g., bromophenoxy) tilt 5–10° relative to the pyrazole core, impacting solubility and bioactivity .

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1-(2-(4-Bromophenoxy)ethyl)pyrazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.